molecular formula C17H27NO3 B7782409 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide

Cat. No. B7782409
M. Wt: 293.4 g/mol
InChI Key: SCUCTSXFKMZLNB-UHFFFAOYSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide is a useful research compound. Its molecular formula is C17H27NO3 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biomarker of Human Exposure : 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, a related compound, is identified as a potential urinary biomarker for human exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants. This discovery is significant in environmental science and technology, indicating prevalent human exposure to these antioxidants (Liu & Mabury, 2021).

  • Quantum-Chemical Studies for Biological Applications : Quantum-chemical calculations have been used to study the properties of related compounds in biological environments. This research is crucial for predicting the structure and properties of antioxidants in biological systems, enhancing our understanding of these compounds at a molecular level (Volod’kin et al., 2013), (Volod’kin et al., 2011).

  • Safety Evaluation in Food Contact Materials : The safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters has been evaluated, confirming no safety concern for consumers if used under specified conditions in food contact materials. This highlights its potential applications in the food industry (Flavourings, 2011).

  • Pharmaceutical Research : In medicinal chemistry, derivatives of this compound have been explored as novel farnesoid X receptor (FXR) antagonists, indicating its potential in developing new drugs (Song et al., 2015).

  • Antioxidant Synthesis and Process Improvement : Studies have focused on improving the synthesis process of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and raw material for other antioxidants, enhancing its production efficiency (Xiao-jian, 2010).

  • Environmental Impact Assessment : The environmental behavior of antioxidants like Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate has been assessed, providing insights into their environmental and toxicological impact. This is crucial for environmental risk analysis (Herrchen et al., 1997).

  • Biomedical Applications : Novel polymer conjugates with antioxidant activity have been synthesized for biomedical applications, highlighting the potential of these compounds in creating thermosensitive polymers for medical use (Sergeeva et al., 2014).

  • Cardioprotective Agents : Research in the field of medicinal chemistry has led to the discovery of potent malonyl-CoA decarboxylase inhibitors, indicating the role of related compounds in treating ischemic heart diseases (Cheng et al., 2006).

  • Solvatochromism and Anion Binding : Studies on substituted porphodimethenes reveal their solvatochromism and anion-binding properties, shedding light on their potential applications in sensing and electrochemistry (Nagpal et al., 2017).

  • Drug Design for Anticancer Agents : Functionalized amino acid derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, contributing to the development of new pharmaceuticals (Kumar et al., 2009).

properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-16(2,3)12-9-11(7-8-14(19)18-21)10-13(15(12)20)17(4,5)6/h9-10,20-21H,7-8H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUCTSXFKMZLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.